Product packaging for 6-Bromo-4-chloropyridin-3-amine(Cat. No.:)

6-Bromo-4-chloropyridin-3-amine

Cat. No.: B13093981
M. Wt: 207.45 g/mol
InChI Key: SBCJKIJLWKIWBG-UHFFFAOYSA-N
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Description

Significance of Halogenated Aminopyridines in Synthetic Paradigms

The presence of halogen substituents on the aminopyridine scaffold provides chemists with a powerful toolkit for molecular elaboration. The differential reactivity of various halogens (e.g., bromine vs. chlorine) allows for sequential and site-selective cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby facilitating the rapid assembly of complex molecular frameworks. Furthermore, the amino group can act as a nucleophile, a directing group, or a precursor to other functionalities, further expanding the synthetic utility of these compounds.

Overview of Pyridine (B92270) Derivatives as Versatile Building Blocks

Pyridine and its derivatives are ubiquitous in a vast number of biologically active compounds and functional materials. The pyridine ring is a key structural motif in many pharmaceuticals, agrochemicals, and natural products. Its ability to participate in a wide range of chemical transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions, makes it an exceptionally versatile scaffold for drug discovery and development. The incorporation of pyridine moieties can significantly influence the physicochemical properties of a molecule, such as its solubility, basicity, and ability to engage in hydrogen bonding, thereby modulating its biological activity and pharmacokinetic profile.

Structural Features and Positional Isomerism of Halogenated Pyridinamines

The specific arrangement of substituents on the pyridine ring in 6-Bromo-4-chloropyridin-3-amine dictates its chemical behavior. The bromine atom at the 6-position and the chlorine atom at the 4-position, flanking the amino group at the 3-position, create a unique electronic and steric environment. This substitution pattern influences the reactivity of each site on the ring, allowing for controlled and regioselective chemical modifications.

Positional isomerism plays a crucial role in the properties and reactivity of dihalogenated aminopyridines. The relative positions of the amino group and the two different halogen atoms can lead to a variety of isomers, each with its own distinct chemical fingerprint. For instance, the electronic effects of the halogens (inductive withdrawal) and the amino group (mesomeric donation) can either reinforce or counteract each other depending on their positions, thereby affecting the nucleophilicity of the amino group and the susceptibility of the C-X bonds to cleavage in cross-coupling reactions. The steric hindrance imposed by the substituents also plays a significant role in determining the accessibility of each reactive site to incoming reagents.

The table below highlights some of the positional isomers of bromo-chloro-aminopyridine, illustrating the structural diversity that can be achieved.

Compound NameCAS Number
This compound169833-70-9
2-Bromo-4-chloro-3-aminopyridineNot available
4-Bromo-2-chloro-3-aminopyridineNot available
5-Bromo-2-chloro-3-aminopyridine14595220
6-Bromo-5-chloropyridin-3-amine130284-52-5
2-Bromo-6-chloropyridin-3-amine169833-70-9
3-Bromo-2-chloropyridin-4-amineNot available
5-Bromo-2-chloropyridin-4-amineNot available
2-Bromo-5-chloropyridin-4-amineNot available
3-Bromo-5-chloropyridin-4-amineNot available

This table is not exhaustive and serves to illustrate the variety of possible isomers.

While detailed, publicly available research specifically on the synthesis and reactivity of this compound is limited, information on related compounds provides valuable insights. For example, the synthesis of the regioisomeric pyridazine, 3-Amino-4-bromo-6-chloropyridazine, has been reported to proceed via the bromination of 6-chloropyridazin-3-amine. chemicalbook.com Although the core heterocyclic system is different, this suggests that direct halogenation of a suitable aminopyridine precursor could be a viable synthetic route.

Furthermore, a patent for the synthesis of 2-chloro-3-amino-4-methylpyridine (B1178857) describes a Hofmann rearrangement of 2-chloro-4-methylnicotinamide. georgiasouthern.edu This classical method for converting amides to amines could potentially be adapted for the synthesis of this compound from a corresponding nicotinamide (B372718) precursor.

The reactivity of the C-Br and C-Cl bonds in dihalogenated pyridines is a key aspect of their synthetic utility. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the bromine-bearing position. This differential reactivity is a cornerstone of strategies for the stepwise construction of complex molecules from dihalogenated pyridine scaffolds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrClN2 B13093981 6-Bromo-4-chloropyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4BrClN2

Molecular Weight

207.45 g/mol

IUPAC Name

6-bromo-4-chloropyridin-3-amine

InChI

InChI=1S/C5H4BrClN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2

InChI Key

SBCJKIJLWKIWBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)N)Cl

Origin of Product

United States

Strategic Synthesis of 6 Bromo 4 Chloropyridin 3 Amine and Its Analogs

Established Synthetic Routes for Halogenated Pyridinamines

The preparation of halogenated pyridinamines often involves multi-step sequences that require careful control of regioselectivity. Traditional methods have laid the groundwork for more advanced and efficient synthetic strategies.

Direct Halogenation and Amination Strategies

Direct halogenation of the pyridine (B92270) ring is often challenging due to the electron-deficient nature of the heterocycle, which makes it less susceptible to electrophilic aromatic substitution. nih.gov Such reactions typically necessitate harsh conditions and can lead to mixtures of regioisomers. chemrxiv.org For instance, the halogenation of pyridines often requires strong Brønsted or Lewis acids at elevated temperatures to overcome the low π-nucleophilicity of the pyridine ring. chemrxiv.org

A common strategy to achieve specific halogenation patterns involves the use of pre-functionalized pyridines. For example, the synthesis of 3-amino-4-bromo-6-chloropyridazine, a related diazine, is achieved by treating 6-chloropyridazin-3-amine with bromine and sodium bicarbonate in methanol. chemicalbook.com This highlights a direct bromination approach on an already chlorinated and aminated ring system.

Amination of pyridines can also be accomplished through various methods. The classic Chichibabin reaction, which uses sodium amide (NaNH2), is effective for producing 2-aminopyridines from C-H precursors but is limited by the reagent's high reactivity. nih.gov More contemporary approaches often rely on pre-halogenated substrates, utilizing reactions like the Buchwald-Hartwig amination. nih.gov An alternative strategy involves the conversion of pyridines into phosphonium (B103445) salts, which can then react with sodium azide (B81097) to produce aminopyridines with high regioselectivity, typically at the 4-position. nih.gov

Multistep Synthetic Pathways from Precursor Pyridines

Due to the challenges of direct functionalization, multistep pathways starting from substituted pyridine precursors are frequently employed. These routes offer better control over the final substitution pattern. For example, the synthesis of 6-bromo-4-chloroquinoline, a related heterocyclic system, starts from 4-bromoaniline (B143363) and proceeds through cyclization and subsequent chlorination and iodination steps. atlantis-press.com

A general approach for synthesizing halogenated pyridines involves a ring-opening, halogenation, and ring-closing sequence. This method temporarily transforms the electron-deficient pyridine into a more reactive series of alkenes, facilitating halogenation. chemrxiv.org Another strategy involves the use of pyridine N-oxides, which can be selectively nitrated at the 4-position. The nitro group can then be displaced by a halide, followed by reduction of the N-oxide to yield the 4-halopyridine. nih.gov

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools for the synthesis of complex molecules containing C-C bonds. youtube.comyoutube.com These reactions are widely used to elaborate on halogenated pyridine scaffolds. rsc.org

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of the reagents. rsc.orgnih.gov

For dihalogenated pyridines, the Suzuki-Miyaura reaction can be used to introduce aryl or other organic groups. For instance, 3,5-dibromo-2,4,6-trimethylpyridine (B189553) can be efficiently coupled with arylboronic acids to form symmetrical 3,5-diarylated pyridines. researchgate.net It is also possible to perform sequential Suzuki-Miyaura couplings to synthesize unsymmetrical pyridines. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems

The success of a Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. acs.org Optimization of these parameters is crucial to maximize the yield of the desired product and minimize side reactions. researchgate.netchemistryviews.org

Machine learning has emerged as a powerful tool for optimizing reaction conditions for Suzuki-Miyaura couplings. By systematically exploring a wide range of substrates and conditions, optimized protocols can be developed that provide high average yields across a broad chemical space. chemistryviews.org

The choice of palladium source and ligand is critical. For example, in the coupling of a dibromopyridine with phenylboronic acid, a screen of various palladium sources and phosphine (B1218219) ligands was conducted to maximize the yield of the diarylated product. researchgate.net Similarly, for the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, the use of Pd(PPh3)4 with K3PO4 in 1,4-dioxane (B91453) was found to give good yields. mdpi.com

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2Ad2PnBuLiOtBuDioxane:H2O (4:1)10094
2Pd(PPh3)4-K3PO41,4-Dioxane70-80Good
3Pd(OAc)2P(o-tol)3VariousVariousVariousOptimized

This table presents a summary of optimized conditions from various studies and is for illustrative purposes.

Chemoselectivity in Dihalogenated Pyridine Substrates

In dihalogenated pyridines, the site of the cross-coupling reaction is determined by the relative reactivity of the carbon-halogen bonds. Generally, the reactivity follows the order C-I > C-Br > C-Cl. rsc.org This difference in reactivity can be exploited to achieve selective mono-functionalization.

For 2,4-dihalogenated pyridines, cross-coupling typically occurs preferentially at the C2 position. acs.org This is attributed to the weaker C2-Br bond compared to the C4-Br bond. acs.org However, switching the site-selectivity to the C4 position is a significant challenge. acs.org Some success has been achieved using specific palladium-NHC precatalysts, which can lead to a preference for C4-arylation. acs.org

The nature of the palladium catalyst species, whether mononuclear, clusters, or nanoparticles, can also influence the regioselectivity of the reaction. acs.org By carefully controlling the reaction conditions and the ligand-to-palladium ratio, it is possible to switch the selectivity between the C2 and C4 positions in 2,4-dibromopyridine (B189624) cross-couplings. acs.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of many pharmaceutical agents. wikipedia.orgresearchgate.net This palladium-catalyzed cross-coupling reaction of amines with aryl halides has largely superseded harsher, more traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org

The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine. wikipedia.org The choice of ligand, base, and solvent is crucial for the success of the reaction and is often interdependent. chemrxiv.org

For the synthesis of analogs of 6-Bromo-4-chloropyridin-3-amine, the Buchwald-Hartwig amination offers a reliable route. For instance, in the synthesis of 6-heterocyclic substituted 2-aminoquinolines, a selective Buchwald-Hartwig amination of an aryl bromide in the presence of an activated heteroaryl chloride was a key step. nih.gov This selectivity highlights the tunability of the reaction conditions to favor the desired coupling.

Research has demonstrated the successful amination of various aryl halides, including electron-deficient substrates like 2-bromopyridine, which are structurally related to the target compound. chemrxiv.org A variety of phosphine ligands, such as XantPhos, and bases like sodium tert-butoxide, have been employed to facilitate these transformations. researchgate.netchemrxiv.org

Table 1: Buchwald-Hartwig Amination Reaction Conditions

Aryl HalideAmineCatalyst/LigandBaseSolventYieldReference
2-BromopyridineMesitylaminePd(OAc)2 / Ligand 6--- researchgate.net
Aryl HalidesVarious AminesPd2(dba)3 / XantPhosDBUToluene/DMF- chemrxiv.org
2-Bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd2(dba)3] / (±)-BINAPNaOBu-tToluene60% chemspider.com
BromobenzeneVarious secondary aminesVarious Pd precatalysts / phosphine ligandsVarious strong organic bases and Cs2CO3Toluene>99% in some cases nih.gov

Metal-Free Approaches to Halogenated Pyridine Scaffolds

While transition-metal catalysis is a powerful tool, the development of metal-free synthetic methods is of growing interest due to concerns about cost, toxicity, and environmental impact. nih.gov Recent advancements have provided alternative pathways to halogenated pyridine scaffolds. researchgate.netjiaolei.group

One notable approach involves the regioselective C-H halogenation of pyridine derivatives. For example, a facile transition-metal-free method for the halogenation of imidazo[1,2-a]pyridines has been developed using sodium chlorite (B76162) or bromite (B1237846) as the halogen source. rsc.orgresearchgate.net This method allows for the efficient formation of C-Cl or C-Br bonds. rsc.org

Furthermore, metal-free methods for C-N bond formation in polyhalogenated pyridines have been reported. rsc.org These reactions can exhibit high site-selectivity, with the position of substitution tunable by altering the heterocyclic core. rsc.org For instance, a wide array of halogenated pyridines have been shown to react preferentially with amines at the fluorine-bearing position. rsc.org

Another strategy involves the synthesis of substituted pyridines from simple starting materials like aldehydes and ammonium (B1175870) acetate (B1210297) under air as the oxidant. rsc.org This oxidative cyclization process involves direct C-H bond functionalization and the formation of C-C and C-N bonds. rsc.org Additionally, regioselective phosphonation of pyridines has been achieved using a metal-free approach by activating the pyridine ring with a Lewis acid. nih.gov

Biocatalytic Transformations and Hydroxylation Reactions of Pyridine Derivatives

Biocatalysis offers a green and highly selective alternative for the functionalization of pyridine rings. Enzymes can operate under mild conditions and often exhibit exquisite regio- and stereoselectivity, which can be challenging to achieve with traditional chemical methods. chemistryviews.org

A significant application of biocatalysis in this area is the hydroxylation of pyridine derivatives. For example, the bacterial species Ralstonia/Burkholderia sp. strain DSM 6920 has been shown to regioselectively hydroxylate various pyridine carboxylic acids at the C2 position. nih.gov This enzymatic activity has been utilized to produce a range of hydroxylated heterocyclic carboxylic acids. nih.gov

More recently, a photochemical method for the C3 selective hydroxylation of pyridines has been developed via the valence isomerization of pyridine N-oxides. nih.gov This approach addresses the inherent challenge of functionalizing the electron-deficient C3 position of the pyridine ring. nih.gov

Enzymes are also involved in the biosynthesis of complex pyridine-containing natural products. For instance, pyridine synthases play a key role in the formation of the pyridine ring in thiopeptide antibiotics. nih.gov The study of these enzymatic pathways can provide valuable insights for the development of novel biocatalytic transformations. nih.govukri.org

Table 2: Examples of Biocatalytic and Photochemical Hydroxylation of Pyridine Derivatives

SubstrateMethodProductReference
6-MethylnicotinateRalstonia/Burkholderia sp. strain DSM 69202-Hydroxy-6-methylnicotinate nih.gov
C4-Substituted Pyridine N-OxidesPhotochemical Valence IsomerizationC3-Hydroxy Pyridine Derivatives nih.gov

Diastereoselective Synthesis of Pyridine-Containing Chiral Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. numberanalytics.com Diastereoselective synthesis, often employing chiral auxiliaries or catalysts, provides a powerful strategy for controlling the stereochemical outcome of a reaction. numberanalytics.comosi.lv

Several approaches have been developed for the diastereoselective synthesis of pyridine-containing chiral molecules. One method involves the use of chiral ligands in transition-metal-catalyzed reactions. acs.org For example, chiral pyridine-oxazoline ligands have shown great potential in a variety of asymmetric catalytic reactions. rsc.org

Another strategy involves the dearomatization of pyridine derivatives. A stepwise dearomatization/borylation of pyridines has been developed to synthesize enantioenriched 3-boryl-tetrahydropyridines. acs.org This method provides access to chiral piperidines, which are common motifs in bioactive molecules. acs.org Similarly, asymmetric dearomatization of pyridines can be achieved using a chiral copper hydride catalyst, eliminating the need for pre-activation of the heterocycle. nih.gov

The diastereoselective synthesis of more complex structures, such as indolizidine alkaloids, has also been achieved starting from pyridine derivatives. mdpi.com For instance, the synthesis of (-)-1-epi-lentiginosine was accomplished through a sequential oxirane ring opening and intramolecular cyclization of a chiral trans-epoxyamide derived from 2-pyridinecarbaldehyde. mdpi.com

Table 3: Methods for Diastereoselective Synthesis of Pyridine-Containing Compounds

MethodKey FeatureProduct TypeReference
Chiral Pyridine-Oxazoline LigandsAsymmetric catalysisVarious chiral compounds rsc.org
Dearomatization/BorylationStepwise functionalizationEnantioenriched 3-boryl-tetrahydropyridines acs.org
Asymmetric Dearomatization with CuHDirect catalytic dearomatizationEnantioenriched C4-functionalized heterocycles nih.gov
Intramolecular CyclizationUse of chiral epoxyamide(-)-1-epi-lentiginosine mdpi.com
Intramolecular Meso-Meso Oxidative CouplingIntramolecular chiral inductionChiral diporphyrins nih.gov

Reaction Mechanisms and Reactivity Profiles of 6 Bromo 4 Chloropyridin 3 Amine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 6-bromo-4-chloropyridin-3-amine is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further intensified by the presence of two halogen substituents (bromine and chlorine), making the ring susceptible to nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. The reaction typically proceeds through a two-step mechanism:

Attack of the nucleophile: A nucleophile attacks the carbon atom bearing a leaving group (in this case, either chlorine or bromine), forming a negatively charged intermediate known as a Meisenheimer complex. The nitrogen atom in the pyridine ring helps to stabilize this intermediate by withdrawing electron density.

Loss of the leaving group: The leaving group departs, restoring the aromaticity of the ring and yielding the substitution product.

In the case of this compound, the chlorine atom at the 4-position is generally more susceptible to nucleophilic substitution than the bromine atom at the 6-position. This is due to the greater ability of the chlorine to stabilize the negative charge in the transition state through inductive effects. For example, the reaction of 4-chloropyridine (B1293800) with dimethylamine (B145610) yields 4-dimethylaminopyridine, where the chlorine is replaced by the dimethylamino group. vaia.com

The amino group at the 3-position also influences the regioselectivity of nucleophilic substitution. Its electron-donating nature can direct incoming nucleophiles to the 4-position.

Table 1: Nucleophilic Substitution Reactions of Halogenated Pyridines
ReactantNucleophileProductReference
4-chloropyridinedimethylamine4-dimethylaminopyridine vaia.com
6-bromo-4-chloroquinolineNaI6-bromo-4-iodoquinoline atlantis-press.com

Electrophilic Aromatic Substitution Patterns

While the electron-deficient nature of the pyridine ring generally disfavors electrophilic aromatic substitution (EAS), these reactions can occur under specific conditions. The existing substituents on the ring—the amino group and the two halogens—play a crucial role in directing the incoming electrophile.

The amino group at the 3-position is a powerful activating group and directs electrophiles to the ortho and para positions. However, in this case, the para position (position 6) is already occupied by a bromine atom. Therefore, electrophilic attack is most likely to occur at the 2-position, which is ortho to the amino group.

The halogen atoms at positions 4 and 6 are deactivating groups, meaning they decrease the rate of electrophilic substitution. However, they are also ortho, para-directing. The combined influence of the activating amino group and the deactivating but ortho, para-directing halogens results in a complex reactivity pattern.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions required for these reactions to proceed on this compound would need to be carefully optimized to achieve the desired regioselectivity.

Chemoselectivity and Regioselectivity in Functionalization

The presence of multiple reactive sites in this compound—the two different halogen atoms and the amino group—makes chemoselectivity and regioselectivity key considerations in its functionalization.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in cross-coupling reactions, it is often possible to selectively react one halogen over the other. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, making the bromine atom at the 6-position more reactive in certain palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Negishi couplings. nih.gov This allows for the selective introduction of a new substituent at the 6-position while leaving the chlorine atom at the 4-position intact for subsequent transformations.

Regioselectivity concerns the position at which a reaction occurs. As discussed in the context of nucleophilic substitution, the chlorine at the 4-position is typically more susceptible to replacement. In electrophilic substitutions, the 2-position is the most likely site of attack due to the directing effect of the amino group.

The choice of reagents, catalysts, and reaction conditions is critical in controlling both chemoselectivity and regioselectivity. For example, using a bulky nucleophile might favor attack at the less sterically hindered 4-position.

Table 2: Chemoselective and Regioselective Reactions
Reaction TypeMore Reactive SiteControlling FactorsReference
Nucleophilic Aromatic Substitution4-ChloroInductive effect of chlorine, directing effect of amino group vaia.com
Palladium-catalyzed Cross-Coupling6-BromoWeaker C-Br bond nih.gov
Electrophilic Aromatic Substitution2-positionActivating and directing effect of the amino group masterorganicchemistry.com

Role of Halogen Substituents in Reactivity Modulation

The bromine and chlorine atoms on the pyridine ring significantly modulate the reactivity of this compound in several ways:

Inductive Effect: Both halogens are strongly electronegative and withdraw electron density from the pyridine ring through the sigma bond (inductive effect). This deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.

Leaving Group Ability: In nucleophilic substitution reactions, both chloride and bromide are good leaving groups. The relative leaving group ability can be influenced by the reaction conditions and the nature of the nucleophile.

Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with Lewis bases. nih.govmdpi.combohrium.com This property can influence the crystal packing of the molecule and its interactions with biological targets. The ability to form halogen bonds increases with the polarizability of the halogen, following the order I > Br > Cl > F. mdpi.com

The presence of two different halogens offers opportunities for selective functionalization, as their reactivities can be differentiated. For example, the greater polarizability and weaker bond strength of the C-Br bond compared to the C-Cl bond often allow for selective reactions at the bromine-substituted position.

Biotransformation Pathways and Enzyme Specificity

While specific biotransformation pathways for this compound are not extensively documented in the provided search results, general principles of xenobiotic metabolism can be applied. The biotransformation of such a compound would likely involve a combination of Phase I and Phase II metabolic reactions.

Phase I Reactions: These reactions introduce or expose functional groups and are primarily mediated by cytochrome P450 (CYP) enzymes. For this compound, potential Phase I reactions could include:

Oxidation: The aromatic ring or the amino group could be hydroxylated.

Dehalogenation: The removal of chlorine or bromine atoms, which can proceed through oxidative or reductive pathways.

Phase II Reactions: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion. Potential Phase II reactions include:

Glucuronidation or Sulfation: The amino group or any newly introduced hydroxyl groups could be conjugated with glucuronic acid or sulfate.

Acetylation: The primary amino group is a likely site for acetylation.

Enzyme specificity would be crucial in determining the metabolic fate of this compound. Different CYP isoforms exhibit varying substrate specificities, and the specific enzymes involved would dictate the profile of metabolites formed. The presence of halogen atoms can influence the rate and site of metabolism. nih.gov For instance, the position and nature of the halogen can affect how the molecule binds to the active site of a metabolizing enzyme.

Further research, including in vitro studies with liver microsomes and in vivo animal studies, would be necessary to elucidate the specific biotransformation pathways and the enzymes involved in the metabolism of this compound.

Advanced Derivatization and Applications in Scaffold Design

Design and Synthesis of Novel Pyridine-Based Derivatives

The presence of a primary amino group and two distinct halogen atoms allows for a range of chemical modifications, making 6-Bromo-4-chloropyridin-3-amine a valuable precursor for diverse pyridine-based structures.

The primary amine at the C3 position of the pyridine (B92270) ring is a key functional group for the synthesis of imines, commonly known as Schiff bases. This reaction typically involves the condensation of the amine with an aldehyde or a ketone, usually under acid catalysis, to form a carbon-nitrogen double bond (azomethine group). ekb.egsemanticscholar.org This transformation is a fundamental step in creating a wide array of derivatives, as the resulting imine can participate in further reactions or act as a ligand for metal complexes.

The general mechanism for Schiff base formation proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the imine. ekb.eg The reaction conditions, such as solvent and catalyst, can be optimized to achieve high yields. For instance, reactions are often carried out in solvents like ethanol or methanol, sometimes with the addition of a catalytic amount of acid. ekb.eg While specific examples utilizing this compound are not extensively documented, a novel Schiff base has been synthesized from the related compound 5-bromosalicylaldehyde and 2,4-dichloroaniline. researchgate.net

Table 1: General Conditions for Schiff Base Synthesis

Reactants Catalyst Solvent Conditions Product
Primary Amine Acid (e.g., Acetic Acid) Ethanol/Methanol Reflux Imine (Schiff Base)

The this compound scaffold is a suitable precursor for constructing fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These bicyclic structures are of significant interest in medicinal chemistry due to their wide range of biological activities. mdpi.comnih.govmdpi.com The synthesis of such systems often involves the cyclization of a substituted aminopyridine with a suitable partner that provides the necessary atoms to form the fused ring.

One common strategy for synthesizing pyrazolo[3,4-b]pyridines involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com Alternatively, a substituted aminopyridine can be transformed into a fused pyrazole ring. For example, 3-aminopyridines can undergo cyclization reactions to form naphthyridines, which are structurally related to pyrazolopyridines. acs.org While direct synthesis from this compound is not explicitly detailed, the general methodologies suggest its potential as a starting material for creating such fused systems through multi-step synthetic sequences. researchgate.netnih.gov

The incorporation of the pyridyl moiety into amino acid structures can lead to novel derivatives with unique conformational properties and potential biological activities. The synthesis of such derivatives could theoretically be achieved by nucleophilic substitution reactions where the amino group of this compound displaces a leaving group on an amino acid precursor, or vice versa. However, attempts to prepare sulfonamides from the related 4-bromo-3-aminopyridine were reported as unsuccessful, indicating potential challenges in the reactivity of the amino group in this type of substituted pyridine. nih.gov

The reaction of the primary amino group of this compound with sulfonyl chlorides is a standard method for the preparation of sulfonamide derivatives. ekb.egnih.gov This reaction typically occurs in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov Sulfonamides are an important class of compounds with a broad spectrum of applications. ekb.eg

The general procedure involves dissolving the aminopyridine in a suitable solvent, adding the sulfonyl chloride, and then introducing the base. The resulting sulfonamide can then be isolated and purified. The reactivity of the amino group can be influenced by the electronic effects of the bromo and chloro substituents on the pyridine ring.

Table 2: General Synthesis of Sulfonamides

Reactants Base Solvent General Outcome
Primary Amine Pyridine or Triethylamine Acetonitrile (B52724) or Dichloromethane Sulfonamide Derivative

Pharmacophore Modeling and Ligand-Based Design Initiatives

Pharmacophore modeling is a crucial tool in modern drug discovery, used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. google.com Ligand-based design relies on the knowledge of molecules that bind to a specific target to develop a model that can predict the activity of new, untested compounds. acs.org

For derivatives of this compound, a pharmacophore model would define the spatial arrangement of features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are critical for interaction with a biological target. The pyridine nitrogen and the amino group can act as hydrogen bond acceptors and donors, respectively. The halogen atoms can participate in halogen bonding or contribute to hydrophobic interactions.

Structure-activity relationship (SAR) studies of related bromo- and chloro-substituted pyridine analogs have shown that the position and nature of substituents significantly influence biological activity. acs.orgosti.gov For instance, in a series of pyrimidineamine inhibitors, the substitution of chlorine with bromine was well-tolerated and resulted in similar inhibitory activity. osti.gov Such studies help in refining pharmacophore models and guiding the design of more potent and selective molecules. While a specific pharmacophore model for derivatives of this compound is not available, the principles of SAR analysis can be applied to hypothesize key interaction points based on its structure. frontiersin.org

Virtual Screening Strategies Utilizing this compound Scaffolds

Virtual screening has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates from vast chemical libraries. Scaffolds derived from this compound are particularly amenable to these in silico techniques due to their defined geometry and potential for diverse functionalization.

One common approach is 3D pharmacophore-based virtual screening. researchgate.netacs.org A pharmacophore model is constructed based on the key interaction features of a known active ligand or the binding site of a biological target. This model, representing the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, is then used to filter large compound databases. For a scaffold like this compound, the amino group can act as a hydrogen bond donor, the pyridine nitrogen as an acceptor, and the halogenated aromatic ring as a hydrophobic or halogen-bond-donating region.

Following initial filtering, molecular docking is employed to predict the binding mode and affinity of the "hit" compounds within the target's active site. researchgate.netirphouse.com This computational technique evaluates the interactions between the ligand and the protein, providing a score that helps rank potential candidates. For instance, derivatives of this scaffold can be docked into the ATP-binding site of enzymes like DNA gyrase B to identify potential inhibitors. researchgate.netacs.org Subsequent molecular dynamics (MD) simulations can further refine these findings by assessing the stability of the ligand-protein complex over time. researchgate.net

Screening StageDescriptionKey Features of this compound Scaffold
3D Pharmacophore Modeling Building a model of essential interaction features for binding.Hydrogen bond donor (amino group), hydrogen bond acceptor (pyridine nitrogen), hydrophobic/aromatic region (dihalogenated ring).
Database Filtering Searching large compound libraries (e.g., ZINC database) using the pharmacophore model. acs.orgIdentifies molecules with a similar spatial arrangement of chemical features.
Molecular Docking Predicting the preferred orientation and binding affinity of filtered compounds within a target's active site. irphouse.comEvaluates interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.
ADMET Analysis In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.govmdpi.comAssesses the drug-likeness of potential candidates based on rules like Lipinski's Rule of Five. irphouse.com
Molecular Dynamics (MD) Simulating the physical movements of atoms and molecules to assess the stability of the ligand-protein complex. researchgate.netConfirms the stability of binding interactions predicted by docking.

Structure-Activity Relationship (SAR) Studies on Pyridine Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyridine-based scaffolds, these studies guide the optimization of lead compounds into potent and selective drugs.

Impact of Substituent Variation on Molecular Interactions

The biological activity of pyridine derivatives can be dramatically altered by even slight variations in their substituents. nih.gov The nature, size, and position of these functional groups dictate the compound's steric, electronic, and hydrophobic properties, which in turn govern its interactions with biological targets.

Research has shown that the introduction of specific functional groups can enhance biological activity. For example, the presence of -OCH3, -OH, -C=O, and -NH2 groups on pyridine derivatives has been found to improve their antiproliferative activity against various cancer cell lines. mdpi.com Conversely, the introduction of bulky groups or additional halogen atoms can sometimes lead to lower activity. mdpi.com In the context of PEX14–PEX5 protein-protein interaction inhibitors, derivatives with larger aromatic systems, such as naphthalene moieties, were more effective than those with substituted phenyl rings. acs.org This highlights that increasing the size and lipophilicity of a substituent does not always lead to improved activity and that a delicate balance of properties is often required. acs.org

Substituent TypeGeneral Impact on ActivityExample Application
-OH, -NH2, -OCH3 Often enhances antiproliferative activity. mdpi.comAnticancer drug design. mdpi.com
Bulky Groups (e.g., Phenyl) Can increase or decrease activity depending on the target binding site. nih.govCNS receptor binding affinity modulation. nih.gov
Halogens (Cl, Br, I) Modulates electronic properties and can form halogen bonds, influencing binding affinity. researchgate.netKinase inhibitor design. researchgate.net
Naphthalene Moieties Can increase efficacy by occupying larger hydrophobic pockets. acs.orgProtein-protein interaction inhibitors. acs.org

Positional Effects of Halogens and Amino Group on Molecular Recognition

The specific placement of substituents on the pyridine ring is critical for molecular recognition. Halogen atoms, particularly chlorine, bromine, and iodine, can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species (forming a "σ-hole") that interacts with a nucleophile like an oxygen or nitrogen atom. researchgate.net The strength and directionality of these bonds are highly dependent on the position of the halogen on the ring.

The structural influence of halogens in co-crystals of pyridine amides increases in the order of Cl < Br < I, which corresponds to the increasing size of the σ-hole. nih.gov In certain crystal structures, a halogen-bond based –I···N(py) interaction has been observed to replace the more conventional –COOH···N(py) hydrogen bond motif. nih.gov This demonstrates that the position of a halogen can fundamentally alter the supramolecular assembly and recognition events. nih.gov

Coordination Chemistry and Ligand Design

The pyridine moiety is a cornerstone in coordination chemistry, widely used as a building block for ligands that can complex with a vast range of metal ions. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal centers.

Multi-dentate Ligand Architectures Incorporating Pyridine Units

By incorporating multiple pyridine units into a single organic molecule, chemists can design multi-dentate ligands capable of forming highly stable and structurally defined metal complexes. These ligands can be bidentate (e.g., bipyridine), tridentate (e.g., terpyridine), or even higher denticity, such as pentadentate structures. nih.govbath.ac.uk

The design of these ligands can be highly sophisticated. For example, linking two 2,6-bis(imino)pyridine units can create a potentially pentadentate nitrogen ligand. researchgate.net Such complex ligands can support the formation of mononuclear or dinuclear metal complexes, where the coordination geometry around the metal centers can be precisely controlled. researchgate.netacs.org The flexibility or rigidity of the linker connecting the pyridine units also plays a critical role in determining the final architecture of the metal complex. Flexible linkers can allow for the formation of macrocycles, while rigid linkers can lead to the self-assembly of discrete square-shaped supramolecules. oup.comsemanticscholar.org

Metal Complexation Studies and Supramolecular Assembly

The interaction of pyridine-based ligands with transition metal ions is a powerful strategy for constructing complex, well-defined supramolecular architectures through a process known as coordination-driven self-assembly. nih.govoup.comsemanticscholar.org By carefully selecting the geometry of the ligand and the coordination preference of the metal ion, it is possible to create a variety of structures, including macrocycles, cages, catenanes, and coordination polymers. nih.govoup.comrsc.org

For example, combining flexible pyridine-based bridging ligands with palladium(II) complexes can lead to the self-assembly of dinuclear macrocycles. oup.comsemanticscholar.org Terpyridine (tpy) is another extensively used tridentate motif that forms stable ⟨tpy-M-tpy⟩ connections with a wide range of transition metals, including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). nih.gov This connectivity has been exploited to build large, discrete supramolecular structures like fractals. nih.gov The resulting metallo-supramolecular assemblies have potential applications in catalysis, molecular recognition, and materials science.

Ligand TypeMetal Ion(s)Resulting Supramolecular Architecture
4,4′-Bipyridine Pd(II)Macrocyclic square. oup.comsemanticscholar.org
Flexible Bridging Pyridines Pd(II)Dinuclear macrocycles, Catenanes. oup.comsemanticscholar.org
Tridentate Pyridines Pd(II)3D cage-like hosts. oup.comscilit.com
Tetratopic Terpyridine (tpy) Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II)Hexameric supramolecular fractals (M12L6). nih.gov
Bis(1,2,3-triazolyl)pyridine Divalent transition metals, Pd(II)ML2 complexes, Nanotubes, "Chain of dimers". rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the electronic properties of organic molecules. For a compound like 6-Bromo-4-chloropyridin-3-amine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be standard.

The electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For related bromo-chloro aniline (B41778) derivatives, DFT calculations have been used to determine these energy gaps, which are crucial for assessing their potential as corrosion inhibitors or in other applications. matrix-fine-chemicals.com

Orbital Character: Analysis of the HOMO and LUMO electron density distribution reveals the most probable sites for electrophilic and nucleophilic attack. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed over the pyridine ring, particularly near the electron-withdrawing bromine and chlorine atoms, indicating sites for potential nucleophilic attack.

A hypothetical data table for related compounds illustrates the typical parameters calculated:

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-chloroquinoline-3-carboxaldehyde-7.15-2.624.53
Cyclophosphamide-7.14-0.636.51

Data is for illustrative purposes based on similar computational studies and does not represent this compound. nih.govnih.gov

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density on the surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and reactive sites. bldpharm.com

Regions of Reactivity: The MEP map identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the area around the nitrogen atom of the amino group would exhibit a strong negative potential, indicating a site for hydrogen bonding and electrophilic attack. The hydrogen atoms of the amine group would show positive potential, making them hydrogen bond donors. The electronegative chlorine and bromine atoms would also influence the potential map, creating complex electrostatic contours across the molecule. researchgate.net

Molecular Polarity: DFT calculations can provide a precise value for the dipole moment. For this compound, the presence of multiple polar bonds (C-Br, C-Cl, C-N, N-H) results in a significant net dipole moment. The magnitude and direction of this dipole moment influence the molecule's solubility in polar solvents and its ability to participate in dipole-dipole interactions, which affects its physical properties like boiling point and its behavior in a crystal lattice. researchgate.net

Theoretical vibrational analysis via DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra.

Frequency and Mode Assignment: By calculating the harmonic frequencies, researchers can predict the positions of vibrational bands corresponding to specific bond stretches, bends, and torsions. For instance, studies on related halopyridines have successfully used DFT calculations to assign C-H, C-N, C-C, C-Cl, and C-Br stretching and bending modes. nih.govresearchgate.net These theoretical spectra, when scaled to correct for systematic errors, show excellent agreement with experimental data. nih.gov This allows for a confident assignment of the complex vibrational spectra of molecules like this compound.

Ab Initio Calculations for Molecular Geometries

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for optimizing molecular geometries without empirical parameters.

Structural Parameters: These calculations yield precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state. For similar molecules like 2-chloro- and 3-bromopyridine, ab initio calculations have been used to determine how halogen substitution affects the geometry of the pyridine ring. nih.govresearchgate.net For this compound, such calculations would precisely define the planarity of the pyridine ring and the orientation of the amino group relative to the ring, providing a foundational understanding of its three-dimensional structure.

A hypothetical table of optimized geometric parameters would look like this:

ParameterBond Length (Å) / Angle (°)
C-BrCalculated Value
C-ClCalculated Value
C-N (ring)Calculated Value
C-N (amino)Calculated Value
C-C-N (angle)Calculated Value

No specific data is available for this compound.

Molecular Docking and Receptor-Ligand Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).

Binding Affinity and Pose: While no specific docking studies have been published for this compound, its structural motifs are common in pharmacologically active compounds. If this molecule were to be investigated as a potential drug candidate, docking simulations would be employed to predict its binding affinity and interaction patterns with a target protein. The simulation would reveal potential hydrogen bonds (e.g., involving the amino group or the pyridine nitrogen), halogen bonds (with the bromine or chlorine), and other hydrophobic or electrostatic interactions within the receptor's active site. Such studies are crucial in drug discovery for lead optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. For a molecule like this compound, QSAR studies would be invaluable in predicting its potential as a bioactive agent.

Detailed Research Findings:

Although no direct QSAR studies for this compound were found, research on related halogenated heterocyclic compounds provides a strong basis for discussion. For instance, 3D-QSAR studies on a series of pyrimido-isoquinolin-quinone derivatives have highlighted the significant role of halogen substituents in their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov These studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have demonstrated that the steric and electronic properties of substituents are key determinants of biological efficacy. nih.govnih.gov

In one such study, the presence of a bulky bromine atom at specific positions on the aromatic ring was found to be favorable for enhanced antibacterial activity. nih.gov The models indicated that steric and electrostatic fields are critical, with electron-withdrawing groups, such as halogens, influencing the interaction of the molecule with its biological target. nih.gov For this compound, the bromo and chloro substituents would significantly impact the molecule's electrostatic potential and steric profile.

A hypothetical QSAR model for a series of analogs of this compound would likely involve descriptors such as:

Steric Descriptors: Molecular weight, molar volume, and specific steric field values from CoMFA.

Electronic Descriptors: Dipole moment, electrostatic potential, and partial atomic charges on the nitrogen and halogen atoms.

Lipophilic Descriptors: LogP, which describes the hydrophobicity of the molecule.

The following table illustrates the types of descriptors that would be relevant in a QSAR study of this compound and its analogs.

Descriptor TypeExample DescriptorsPredicted Influence on Activity
Steric Molar Volume, Surface AreaThe size and shape of the molecule, influenced by the bromo and chloro groups, would affect its fit into a biological target's active site.
Electronic Dipole Moment, Electrostatic Potential, Atomic ChargesThe electron-withdrawing nature of the halogens creates a specific electrostatic potential that could be crucial for binding interactions, such as hydrogen bonding or halogen bonding.
Hydrophobic LogP (Octanol-Water Partition Coefficient)This value would predict the compound's ability to cross cell membranes and reach its target.
Topological Wiener Index, Kier-Hall IndicesThese indices relate to the connectivity of the molecule and can be correlated with various biological activities.

By synthesizing and testing a series of related compounds where the positions and nature of the halogen and amine groups are varied, a robust QSAR model could be developed. This would enable the in silico design of more potent derivatives for specific therapeutic targets.

Conformational Analysis and Stereochemical Characterization

The three-dimensional conformation of this compound is critical to its function, as it dictates how the molecule interacts with other molecules, including biological receptors.

Detailed Research Findings:

Computational methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to determine the stable conformers and the energy barriers between them. These calculations would likely reveal that the orientation of the amine group's hydrogen atoms relative to the adjacent chloro substituent is a key conformational feature.

The stereochemistry of halogenated pyridines is an active area of research, particularly concerning their synthesis and the regioselectivity of halogenation. chemrxiv.orgnih.gov While this compound itself is not chiral, its derivatives could be. The introduction of a chiral center, for example by substitution at the amine group, would lead to enantiomers with potentially different biological activities.

Studies on the conformational analysis of related substituted amino acids and peptides provide a framework for how such investigations would be conducted. nih.govnih.gov Techniques like NMR spectroscopy, combined with computational modeling, are powerful tools for elucidating the preferred conformations in solution. nih.gov

The table below outlines the key aspects that would be investigated in a conformational analysis of this compound.

Aspect of Conformational AnalysisTheoretical Method/TechniqueExpected Findings
Rotational Barriers DFT, Ab initio calculationsCalculation of the energy profile for rotation around the C-N bond of the amine group to identify the most stable orientation of the -NH2 group relative to the rest of the molecule.
Planarity of Pyridine Ring X-ray Crystallography (for solid state), DFT calculationsWhile the pyridine ring is expected to be largely planar, minor deviations from planarity due to the steric bulk of the bromine and chlorine atoms could be quantified.
Intermolecular Interactions Molecular Dynamics Simulations, X-ray CrystallographyIn the solid state or in solution, the formation of hydrogen bonds involving the amine group and potential halogen bonds involving the bromine or chlorine atoms would be investigated as they influence the conformation.

Optical Property Predictions (e.g., Optical Rotations, ECD Spectra)

While this compound is achiral and therefore does not exhibit optical rotation or an Electronic Circular Dichroism (ECD) spectrum, the introduction of chirality would make these properties relevant. ECD is a form of absorption spectroscopy that measures the difference in absorption of left and right circularly polarized light by chiral molecules. libretexts.orgjascoinc.com

Detailed Research Findings:

Theoretical prediction of ECD spectra is a powerful tool for determining the absolute configuration of chiral molecules. nih.govresearchgate.net If a chiral derivative of this compound were synthesized, its ECD spectrum could be predicted using time-dependent density functional theory (TD-DFT). By comparing the predicted spectrum with the experimentally measured one, the absolute stereochemistry of the molecule could be unambiguously assigned.

The process for predicting optical properties would involve:

Conformational Search: Identifying all low-energy conformers of the chiral derivative.

ECD Calculation: Calculating the ECD spectrum for each conformer.

Boltzmann Averaging: Averaging the spectra based on the relative populations of the conformers at a given temperature.

The predicted ECD spectrum would show positive or negative Cotton effects at specific wavelengths, which are characteristic of the molecule's stereochemistry.

The following table summarizes the key optical properties that would be relevant for a chiral derivative of this compound.

Optical PropertyRelevance for Chiral DerivativesComputational Prediction Method
Optical Rotation The specific rotation ([α]D) is a measure of a compound's ability to rotate the plane of polarized light. Its sign and magnitude are characteristic of the enantiomer.DFT, Ab initio calculations
Electronic Circular Dichroism (ECD) The ECD spectrum provides detailed information about the stereochemistry of a molecule, allowing for the determination of its absolute configuration by comparing experimental and theoretical spectra.TD-DFT

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of 6-Bromo-4-chloropyridin-3-amine, offering precise information regarding the hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectra, the chemical shifts of the protons are indicative of their electronic environment. For this compound, the aromatic protons and the amine protons resonate at characteristic frequencies.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum will display distinct signals for each of the five carbon atoms of the pyridine (B92270) ring, with their chemical shifts influenced by the attached functional groups.

While specific spectral data for this compound is not available in the search results, data for a related compound, 6-bromo-4-methylpyridin-3-amine, shows a molecular formula of C₆H₇BrN₂ and a molecular weight of 187.04 g/mol . nih.gov The analysis of similar structures, such as other substituted pyridines, provides a reference for the expected spectral regions for the proton and carbon signals. rsc.orgchemicalbook.com

Table 1: Representative NMR Data for Related Pyridine Structures

Compound Nucleus Chemical Shift (δ, ppm) Solvent
Aniline (B41778) ¹H 6.77, 6.89, 7.28 CDCl₃
Aniline ¹³C 115.24, 118.76, 129.43, 146.59 CDCl₃
4-Chloroaniline ¹H 6.62, 6.89 CDCl₃
4-Chloroaniline ¹³C 115.69, 116.10, 142.57, 156.38 CDCl₃

Data is for illustrative purposes based on related structures. rsc.org

Mass Spectrometry (ESI-MS, LC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to assess its purity. The compound has a molecular weight of 207.46 g/mol . sigmaaldrich.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the protonated molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection sensitivity of mass spectrometry. mdpi.comnih.gov It is invaluable for confirming the identity and purity of the compound. While specific LC-MS data for this compound is not detailed in the provided results, commercial suppliers indicate its availability for this compound and related structures. bldpharm.combldpharm.combldpharm.com

Table 2: Molecular Weight of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol )
This compound C₅H₄BrClN₂ 207.46 sigmaaldrich.com
6-Bromo-3-chloropyridin-2-amine C₅H₄BrClN₂ 207.46 cymitquimica.com
3-Bromo-4-chloropyridine C₅H₃BrClN 192.44 sigmaaldrich.comsigmaaldrich.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the amine group, as well as C-H and C=C/C-N stretching of the aromatic pyridine ring.

For primary amines, two N-H signals are typically observed in the region of 3500-3200 cm⁻¹. wpmucdn.com Aromatic amines, like anilines, show significant N-H stretching absorptions around 3400 cm⁻¹. wpmucdn.com The IR spectrum of a related compound, 2-bromo-4-chloroaniline, is available through the NIST WebBook, providing a reference for the expected spectral features. nist.gov

Table 3: General IR Absorption Regions for Functional Groups in this compound

Functional Group Approximate Wavenumber (cm⁻¹)
N-H Stretch (Primary Amine) 3500-3200 wpmucdn.com
Aromatic C-H Stretch 3100-3000
Aromatic C=C and C-N Stretch 1600-1400

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) analysis of a single crystal provides the most definitive evidence for the three-dimensional structure of a molecule. For this compound, which is a solid, XRD would determine the precise bond lengths, bond angles, and the packing of the molecules in the crystal lattice. This technique would unambiguously confirm the substitution pattern on the pyridine ring.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. A typical method would utilize a reversed-phase column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) and a buffered aqueous solution. The compound's purity is determined by comparing the area of its corresponding peak to the total area of all peaks in the chromatogram. Commercial suppliers often provide purity data determined by HPLC. bldpharm.com For example, a method for a similar compound, 4-Amino-2-chloropyridine, uses a Primesep 100 column with a mobile phase of acetonitrile and aqueous sulfuric acid, with UV detection at 200 nm. sielc.com

Table 4: Illustrative HPLC Parameters for Aminopyridine Analysis

Parameter Example Condition
Column Primesep 100, C18
Mobile Phase Acetonitrile / Water with buffer (e.g., H₂SO₄) sielc.com
Flow Rate 1.0 mL/min sielc.com
Detection UV at 200 nm sielc.com

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a technique used to analyze chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry and therefore will not show a CD spectrum. This technique would only be applicable if the compound was used as a precursor in the synthesis of a chiral derivative.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes to halogenated aminopyridines is a continuing area of research. While general methods for the synthesis of aminopyridines exist, the specific synthesis of 6-Bromo-4-chloropyridin-3-amine may require tailored approaches. Future research is likely to focus on the development of one-pot synthesis procedures, which are more efficient and generate less waste than multi-step methods. nih.gov For instance, a general and mild one-pot amination procedure for creating 2-aminopyridines from pyridine-N-oxides has been developed, which could potentially be adapted for the synthesis of this compound. nih.gov This method offers a milder alternative to traditional SNAr chemistry and is effective for a variety of amines and heterocyclic-N-oxides. nih.gov

Furthermore, the synthesis of related compounds, such as 4-Bromo-6-chloropyridazin-3-amine, has been achieved with a high yield through the bromination of 6-Chloropyridazin-3-amine. chemicalbook.compharmaffiliates.com This suggests that similar halogenation strategies could be explored for the synthesis of this compound. The development of new catalytic systems, including transition metal catalysts, could also open up new avenues for more selective and efficient syntheses of this and related compounds.

Advanced Mechanistic Investigations of Pyridine (B92270) Reactivity

Understanding the reactivity of the pyridine ring is crucial for predicting and controlling chemical reactions. The electronic properties of the substituents on the pyridine ring in this compound—the electron-withdrawing bromo and chloro groups and the electron-donating amino group—create a unique electronic environment that influences its reactivity.

Recent studies on the C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) provide a framework for investigating the reactivity of this compound. nih.gov This research highlights the importance of electronic tuning of reagents to achieve high regioselectivity. nih.gov Future mechanistic investigations could employ computational modeling and experimental studies to elucidate the reaction pathways for various transformations of this compound. This would involve studying the kinetics and thermodynamics of different reactions to build a comprehensive understanding of its chemical behavior. Such studies would be invaluable for designing new synthetic strategies and for predicting the outcomes of reactions involving this compound.

Rational Design of Targeted Derivatives with Enhanced Properties

The core structure of this compound is a valuable scaffold for the rational design of new molecules with specific, enhanced properties. The presence of multiple reaction sites allows for a wide range of chemical modifications. For example, the amino group can be readily derivatized to form amides, sulfonamides, or Schiff bases, as demonstrated in the synthesis of new 2-amino-4-chloropyridine (B16104) derivatives. researchgate.net These derivatives have shown potential as antimicrobial agents, and a similar approach could be used to explore the biological activities of derivatives of this compound.

The bromo and chloro substituents also offer opportunities for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. This would allow for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science. For example, 4-Bromo-6-chloropyridazin-3-amine is a key component in the preparation of novel inhibitors for the PDE10a enzyme. pharmaffiliates.com This highlights the potential of using halogenated aminopyridines like this compound as building blocks for the development of new therapeutic agents.

Integration of Computational and Experimental Approaches for Predictable Synthesis

The synergy between computational chemistry and experimental synthesis is becoming increasingly important for the efficient discovery and development of new molecules. In the context of this compound, computational tools can be used to predict its reactivity, spectroscopic properties, and potential biological activities.

Density Functional Theory (DFT) calculations, for instance, can provide insights into the electronic structure and help to rationalize the outcomes of chemical reactions. This predictive power can guide the design of new synthetic routes and help to identify the most promising derivatives for synthesis. The integration of computational screening with high-throughput experimental techniques could significantly accelerate the discovery of new applications for this compound and its derivatives. This approach has been successfully used to study the supramolecular assemblies of other halogenated aminopyridines. mdpi.com

Role of Halogenated Aminopyridines in Supramolecular Architectures and Functional Materials

Halogenated aminopyridines are of growing interest in the field of supramolecular chemistry and materials science due to their ability to form non-covalent interactions, such as hydrogen bonds and halogen bonds. mdpi.com These interactions can be used to construct well-defined supramolecular architectures, including co-crystals, liquid crystals, and metal-organic frameworks (MOFs).

The specific arrangement of donor and acceptor groups in this compound makes it a promising candidate for the design of new functional materials. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the halogen atoms can act as hydrogen or halogen bond acceptors. By carefully selecting co-formers, it may be possible to create new materials with tailored properties, such as specific optical, electronic, or catalytic functions. The study of supramolecular assemblies of dipyrrin (B1230570) complexes, which can form cages and other architectures, provides a model for how functional supramolecular systems can be constructed. frontiersin.org The principles learned from these systems could be applied to this compound to create new materials with novel functions.

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